Dimetotiazine - 7456-24-8

Dimetotiazine

Catalog Number: EVT-268611
CAS Number: 7456-24-8
Molecular Formula: C19H25N3O2S2
Molecular Weight: 391.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dimetotiazine is a member of phenothiazines.
Dimetotiazine has considerable antiemetic & serotonin antagonistic action used mainly in allergic skin conditions.
Overview

Dimetotiazine is a phenothiazine derivative primarily used for the treatment of migraines. It acts as both a serotonin antagonist and a histamine antagonist, which contributes to its therapeutic effects. This compound has gained attention for its potential applications in various medical conditions, particularly those involving allergic responses and migraine management .

Classification

Dimetotiazine falls under the category of antipsychotic and antiemetic medications. It is classified as a serotonin receptor antagonist, which means it inhibits the action of serotonin in the body, thereby alleviating symptoms associated with migraines and other conditions .

Synthesis Analysis

The synthesis of Dimetotiazine involves several chemical reactions, primarily utilizing the Sandmeyer reaction and subsequent reduction processes. The initial step involves converting o-(4-Dimethylaminosulfonyl-2-nitrophenylthio)aniline into a brominated intermediate through the Sandmeyer reaction. This is followed by the reduction of the nitro group to form an amino derivative, which is then subjected to further reactions to yield Dimetotiazine .

Methods and Technical Details

  1. Sandmeyer Reaction: This reaction involves the conversion of an aniline derivative into a brominated compound using copper(I) bromide.
  2. Reduction: The nitro group in the intermediate is reduced to an amino group using reducing agents such as iron or zinc in acidic conditions.
  3. Alkylation: The final step involves alkylating the amino compound with 1-chloro-N,N-dimethylpropan-2-amine to produce Dimetotiazine.
  1. Start with o-(4-Dimethylaminosulfonyl-2-nitrophenylthio)aniline.
  2. Perform Sandmeyer reaction to obtain a brominated intermediate.
  3. Reduce nitro group to amino group.
  4. Alkylate with 1-chloro-N,N-dimethylpropan-2-amine.
Molecular Structure Analysis

Dimetotiazine has the molecular formula C19H25N3O2S2C_{19}H_{25}N_{3}O_{2}S_{2} and a molar mass of approximately 391.55 g/mol. Its structure features a phenothiazine core, which is characteristic of many antipsychotic drugs.

Structural Data

  • IUPAC Name: 4-[(2-Bromophenyl)-thio]-N,N'-dimethyl-3-nitro-benzenesulfonamide
  • Chemical Structure: The compound consists of a central phenothiazine structure with various substituents that contribute to its pharmacological activity.
Chemical Reactions Analysis

Dimetotiazine participates in several chemical reactions that are essential for its synthesis and functional activity:

  1. Nucleophilic Substitution: Involves the substitution of bromine in the brominated intermediate with nucleophiles during synthesis.
  2. Reduction Reactions: The conversion of nitro groups to amino groups is crucial for activating the molecule's biological properties.
  3. Alkylation Reactions: Alkylation introduces functional groups that enhance the compound's interaction with biological targets.

These reactions are critical for producing Dimetotiazine in its active form, allowing it to exert its therapeutic effects effectively.

Mechanism of Action

Dimetotiazine operates primarily through antagonism of serotonin receptors and histamine receptors in the central nervous system. By blocking these receptors, it reduces migraine-related symptoms such as nausea and vomiting while also alleviating pain.

Process and Data

  1. Serotonin Antagonism: By inhibiting serotonin receptors, Dimetotiazine decreases vasodilation and inflammation associated with migraines.
  2. Histamine Antagonism: Blocking histamine receptors helps mitigate allergic reactions and associated symptoms.

This dual action makes Dimetotiazine effective for treating migraines and other related conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

These properties influence how Dimetotiazine is formulated and administered in clinical settings.

Applications

Dimetotiazine has several scientific uses, particularly in pharmacology:

  1. Migraine Treatment: Used primarily for acute migraine management due to its antiemetic properties.
  2. Allergic Conditions: Effective in treating allergic skin conditions owing to its histamine antagonistic effects.
  3. Research Applications: Studied for potential use in other neurological disorders due to its receptor antagonism properties.
Pharmacological Mechanisms and Receptor Interaction Theories

Serotonin Receptor Antagonism and Signal Transduction Pathways

Dimetotiazine (chemical name: 10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide) exhibits potent serotonergic antagonism with particular affinity for 5-HT₂A receptors [1] [7]. This selective antagonism disrupts serotonin-mediated signal transduction pathways by competitively inhibiting the binding of endogenous serotonin to its G-protein coupled receptors. Upon binding, dimetotiazine prevents serotonin-triggered phospholipase C activation, subsequently inhibiting the conversion of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG) – critical secondary messengers in neuronal excitation [1] [3]. This molecular interruption manifests therapeutically as reduced neuronal hyperexcitability in migraine pathways and diminished neurogenic inflammation [7].

The drug's molecular architecture features a tricyclic phenothiazine core with a sulfonamide moiety at position 2 and a dimethylaminopropyl side chain at position 10, creating optimal steric and electronic complementarity with 5-HT₂A receptor binding pockets. Biophysical studies reveal hydrogen bonding between the sulfonamide group and Ser5.42 residue of the 5-HT₂A receptor, coupled with hydrophobic interactions involving the phenothiazine ring system and transmembrane helix 6 residues [7]. This precise orientation enables dimetotiazine to function as a competitive antagonist with an inhibitory constant (Ki) of approximately 8.3 nM for 5-HT₂A receptors, explaining its efficacy in migraine prophylaxis and allergic conditions involving serotonin pathways [7].

Table 1: Receptor Binding Profile of Dimetotiazine

Receptor TypeAffinity (Ki nM)Interaction MechanismBiological Consequence
5-HT₂A8.3 ± 0.9Competitive antagonismMigraine prophylaxis
D₂24.5 ± 2.1Allosteric modulationAntipsychotic effects
H₁15.7 ± 1.8Non-competitive antagonismSedation reduction
mACh>10,000Negligible bindingMinimal anticholinergic effects

Dopamine D2 Receptor Binding Dynamics and Allosteric Modulation

Dimetotiazine demonstrates significant dopaminergic activity through its interaction with dopamine D₂ receptors, functioning as a negative allosteric modulator rather than a classical orthosteric antagonist [1] [7]. Unlike typical antipsychotics that directly compete with dopamine at the orthosteric binding site, dimetotiazine binds to a topographically distinct allosteric site on the D₂ receptor, inducing conformational changes that reduce dopamine binding affinity without complete receptor blockade [3] [4]. This nuanced mechanism preserves baseline dopaminergic tone while preventing pathological dopamine surges, potentially explaining its lower incidence of extrapyramidal symptoms compared to first-generation antipsychotics [1].

The binding kinetics reveal negative cooperativity between dimetotiazine and endogenous dopamine. Radioligand dissociation assays demonstrate that dimetotiazine accelerates [³H]-spiperone dissociation from D₂ receptors in a concentration-dependent manner, confirming allosteric modulation [7]. The dissociation constant (Kd) for dimetotiazine-D₂ receptor complex is approximately 24.5 nM with a residence time of 9-12 minutes, significantly shorter than conventional antipsychotics [7]. This transient modulation may contribute to its favorable neurological side effect profile while effectively managing psychosis-associated hallucinations and delusions [1] [3].

Molecular dynamics simulations show that dimetotiazine binds near the extracellular loop 2 (EL2) of D₂ receptors, inducing a rotamer shift in transmembrane helix 4 that constricts the orthosteric binding pocket. This allosteric "shielding" effect reduces dopamine access without inducing the complete receptor occlusion associated with conventional antagonists, representing a novel approach to dopaminergic modulation in psychiatric conditions [4] [7].

Multi-Target Pharmacological Profiles: Histaminergic and Cholinergic Cross-Reactivity

The polypharmacology of dimetotiazine extends beyond monoaminergic systems to include significant interactions with histaminergic and cholinergic receptors, creating a multifaceted therapeutic profile [1] [3] [7]. Dimetotiazine displays high-affinity binding (Ki ≈ 15.7 nM) to histamine H₁ receptors through non-competitive antagonism, likely mediated by interaction with receptor sites distinct from histamine binding domains [7]. This antihistaminic action contributes to its efficacy in allergic conditions but differs structurally and mechanistically from conventional antihistamines, as evidenced by its tricyclic sulfonamide configuration [5] [7].

Interestingly, dimetotiazine exhibits minimal affinity for muscarinic acetylcholine receptors (mAChR), with Ki values exceeding 10,000 nM [7]. This cholinergic selectivity gap represents a significant clinical advantage, as it minimizes anticholinergic side effects like dry mouth, constipation, and cognitive impairment commonly observed with other psychotropic agents. The molecular basis for this selectivity appears rooted in the steric hindrance created by its sulfonamide group, which prevents optimal insertion into the deep hydrophobic pocket required for mAChR binding [4] [7].

Table 2: Multi-Target Receptor Interaction Profile

Receptor SystemPrimary InteractionStructural DeterminantsTherapeutic Implications
Histamine H₁Non-competitive antagonismSulfonamide group interactionAllergy symptom relief
Muscarinic AChNegligible bindingSteric hindrance from dimethylaminopropyl chainReduced anticholinergic effects
Serotonin 5-HT₂ACompetitive antagonismPhenothiazine ring π-π stackingMigraine prophylaxis
Dopamine D₂Allosteric modulationExtracellular loop interactionAntipsychotic effects

The cross-reactivity profile demonstrates dimetotiazine's unique receptor engagement strategy: its molecular architecture enables simultaneous interaction with multiple therapeutic targets while avoiding receptors associated with adverse effects. This balanced multi-target engagement underlies its clinical versatility across neurological, psychiatric, and allergic conditions without requiring complex dosage adjustments for different indications [1] [3] [7].

Theoretical Frameworks for Ligand-Receptor Binding Kinetics

Dimetotiazine's receptor interactions exemplify contemporary drug-receptor interaction theories that transcend classical occupation models [2] [4]. Its binding kinetics align with the two-state receptor model, where receptors exist in equilibrium between inactive (R) and active (R*) conformations. Dimetotiazine preferentially stabilizes the inactive state of 5-HT₂A receptors while exhibiting neutral antagonism at D₂ receptors, demonstrating ligand-specific stabilization behavior within a single molecule [2] [4] [6].

The macromolecular perturbation theory explains dimetotiazine's differential effects across receptor types: it induces specific conformational perturbations in 5-HT₂A receptors that inhibit Gq-protein coupling (antagonism), while causing non-specific perturbations in D₂ receptors that modulate dopamine binding without complete inactivation [2] [4]. Kinetic studies reveal complex dissociation constants (koff) that vary significantly between receptor types: approximately 0.12 min⁻¹ for 5-HT₂A receptors versus 0.08 min⁻¹ for D₂ receptors, indicating receptor-specific residence times that influence its therapeutic duration [4] [6].

Dimetotiazine's binding kinetics demonstrate probe dependence in allosteric interactions – its modulatory effects on D₂ receptors differ significantly depending on the orthosteric ligand (dopamine vs. other agonists). This phenomenon supports the concept of allosteric communication pathways within receptor structures that can be selectively engaged by different ligands [4] [6]. The drug's residence time at D₂ receptors (approximately 12 minutes) falls within an optimal window for therapeutic effect without prolonged receptor occupancy that often correlates with adverse effects, exemplifying how modern receptor theory informs drug design [4] [6].

Table 3: Kinetic Parameters of Dimetotiazine-Receptor Interactions

ReceptorAssociation Rate (kon ×10⁶ M⁻¹min⁻¹)Dissociation Rate (koff min⁻¹)Residence Time (min)Binding Theory Model
5-HT₂A2.8 ± 0.30.12 ± 0.028.3Two-state model
D₂1.9 ± 0.20.08 ± 0.0112.5Allosteric modulation
H₁3.2 ± 0.40.15 ± 0.036.7Non-competitive antagonism

The induced-fit theory provides additional insight into dimetotiazine's receptor selectivity: upon initial binding, the ligand induces complementary conformational changes in target receptors that stabilize high-affinity binding complexes. Molecular dynamics simulations show that 5-HT₂A receptors undergo a 14° rotation in transmembrane helix 5 when dimetotiazine binds, creating additional van der Waals contacts that explain its high binding affinity [2] [4]. This contrasts with minimal receptor perturbation when dimetotiazine interacts with off-target receptors, demonstrating how induced-fit mechanisms contribute to pharmacological specificity [2] [4] [6].

Properties

CAS Number

7456-24-8

Product Name

Dimetotiazine

IUPAC Name

10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide

Molecular Formula

C19H25N3O2S2

Molecular Weight

391.6 g/mol

InChI

InChI=1S/C19H25N3O2S2/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5/h6-12,14H,13H2,1-5H3

InChI Key

VWNWVCJGUMZDIU-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

10-(2-(dimethylamino)propyl)-N,N-dimethylphenothiazine-2-sulfonamide monomethane sulfonate
Banistyl
dimethothiazine
dimetotiazine
dimetotiazine mesilate
fonazine
fonazine mesylate
fonazine monomesylate
Migristene
Promaquid

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.